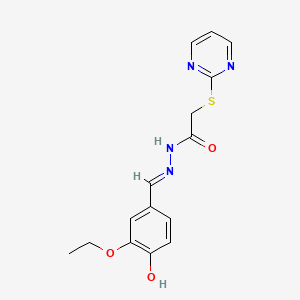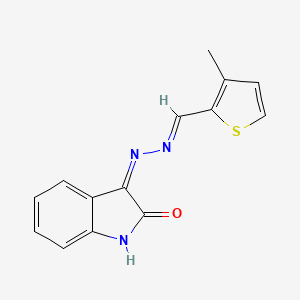![molecular formula C22H33N3O2 B6099772 N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6099772.png)
N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide, also known as SPI-1005, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide involves the inhibition of the pro-inflammatory cytokine tumor necrosis factor alpha (TNF-α) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. TNF-α is a key mediator of inflammation and is involved in the pathogenesis of various diseases. Nrf2 is a transcription factor that plays a role in cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models. It has also been shown to have neuroprotective effects in preclinical models of traumatic brain injury and hearing loss. This compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility. However, its limited stability in aqueous solutions and the need for specialized storage conditions can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the study of N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide. One potential application is in the treatment of multiple sclerosis, where this compound has shown promising results in preclinical models. Another potential application is in the treatment of hearing loss, where this compound has been shown to have neuroprotective effects. Further studies are needed to determine the efficacy and safety of this compound in these and other disease models. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective inhibitors of TNF-α and activators of the Nrf2 pathway.
In conclusion, this compound is a small molecule drug that has shown potential therapeutic applications in various diseases. Its anti-inflammatory, anti-fibrotic, and neuroprotective effects make it a promising candidate for further study. The development of novel analogs and further studies in disease models will help to determine the full potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-3-methylbutan-2-ol with 4-isopropylbenzylamine to form N-(4-isopropylbenzyl)-2-bromo-3-methylbutanamide. This intermediate is then reacted with 2,7-diazaspiro[4.5]decane-1,8-dione to form this compound.
Applications De Recherche Scientifique
N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and neuroprotective effects. This compound has been studied in preclinical models of multiple sclerosis, hearing loss, and traumatic brain injury.
Propriétés
IUPAC Name |
6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-16(2)19-8-6-18(7-9-19)14-24-12-5-10-22(20(24)26)11-13-25(15-22)21(27)23-17(3)4/h6-9,16-17H,5,10-15H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFGGZUMWFDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B6099699.png)
![1-[(2,6-dichlorophenyl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6099701.png)
![(1,4-dioxan-2-ylmethyl){[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B6099716.png)
![1-ethyl-4-({methyl[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6099724.png)
![N-cyclopropyl-3-{1-[1-methyl-2-(3-pyridinyl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6099729.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol hydrochloride](/img/structure/B6099731.png)
![2-butyl-5-(4-hydroxy-3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6099741.png)
![2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B6099747.png)
![2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6099752.png)

![N-(4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6099775.png)

![1-(2-chlorobenzyl)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6099784.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6099789.png)